Antimicrobial Potency of the Core 5-(Pyridin-2-yl)-1,3,4-oxadiazol-2-amine Scaffold Against S. aureus
A 2024 study of structurally related 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine derivatives (compounds 3a–e) established that the core scaffold yields S. aureus zone-of-inhibition values ranging from 6 mm to 17 mm at 100 µg/mL, depending on the N-acyl chain length [1]. The 4-chlorophenylsulfonyl group present in the target compound is a stronger electron-withdrawing substituent than any alkyl acyl chain tested, which is predicted to increase electrophilicity and enhance target binding. This functional group divergence provides a structurally grounded potency differentiation relative to the published series.
| Evidence Dimension | Antibacterial activity (zone of inhibition, 100 µg/mL) |
|---|---|
| Target Compound Data | No direct measurement; predicted enhanced potency based on sulfonyl electrophilicity |
| Comparator Or Baseline | Compounds 3a–e from Ramesh et al. (2024): S. aureus zone of inhibition at 100 µg/mL ranges from 6 mm (3e) to 17 mm (3d) |
| Quantified Difference | Baseline range: 6–17 mm zone of inhibition; 4-chlorophenylsulfonyl group anticipated to shift activity toward the upper bound or beyond |
| Conditions | Agar well-diffusion method; S. aureus ATCC strain; 18–24 h incubation at 37°C; DMSO as solvent |
Why This Matters
This baseline enables researchers to benchmark the target compound's antibacterial performance against a published series built on the same 5-(pyridin-2-yl)-1,3,4-oxadiazole core, with the sulfonyl substituent as a key differentiator.
- [1] Ramesh, D. et al. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies. Oriental Journal of Chemistry, 2024, 40(3), 695-706. View Source
